3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
3-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2S/c1-29-14-8-6-13(7-9-14)26-18(28)10-11-30-20-16(12-25)19(21(22,23)24)15-4-2-3-5-17(15)27-20/h6-9H,2-5,10-11H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHPMWFVLSDHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCSC2=NC3=C(CCCC3)C(=C2C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(4-methoxyphenyl)propanamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.
Introduction of the Cyano and Trifluoromethyl Groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the trifluoromethyl group can be added using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with the quinoline derivative.
Coupling with 4-Methoxyphenylpropanamide: The final step involves coupling the quinoline derivative with 4-methoxyphenylpropanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chemical Reactions Analysis
3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or trifluoromethyl groups are replaced by other nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
3-ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)-propanamide ()
- Key Differences: The ferrocenylmethoxy group introduces redox-active ferrocene, absent in the target compound. A nitro (NO₂) group at the phenyl ring vs. Hydroxy and methyl substituents on the propanamide chain may alter steric hindrance and hydrogen-bonding capacity compared to the target’s unmodified propanamide.
- Inferred Implications: Ferrocene could enhance anticancer activity via redox cycling , whereas the target’s tetrahydroquinoline may improve blood-brain barrier penetration.
2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide ()
- Key Differences: Amino (NH₂) group at the phenyl ring vs. Tetrafluorophenyl substituent vs. the target’s trifluoromethyl-tetrahydroquinoline: Fluorine atoms increase lipophilicity and metabolic resistance but may reduce π-π stacking interactions.
- Inferred Implications: The amino group could make this compound more suitable for targeting polar biological interfaces (e.g., enzyme active sites) compared to the target’s methoxyphenyl .
2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide ()
- Key Differences: Chloro (Cl) substituent vs. cyano (CN): Chlorine’s larger atomic radius may increase steric hindrance, while CN’s stronger electron-withdrawing nature could enhance electrophilicity. Tetrafluoro substitution pattern vs. the target’s single CF₃ group: Increased fluorine content may improve lipid solubility but raise toxicity concerns.
- Inferred Implications: The chloro-propanamide derivative might exhibit higher stability under acidic conditions compared to the target’s cyano analogue .
Physicochemical and Pharmacokinetic Properties (Inferred)
Biological Activity
The compound 3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(4-methoxyphenyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H25F4N3OS
- Molecular Weight : 479.53 g/mol
- CAS Number : Not explicitly listed in the search results.
The compound features a tetrahydroquinoline core with a trifluoromethyl group and a cyano substituent, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have explored the anticancer properties of compounds related to this structure. For instance, derivatives of tetrahydroquinoline have shown significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), CT26 (colon cancer), HepG2 (liver cancer).
- IC50 Values : Certain derivatives demonstrated IC50 values ranging from 11.38 µM to 27.37 µM against the CT26 cell line, indicating moderate to strong cytotoxicity compared to standard drugs like Erlotinib .
Antimicrobial Activity
Compounds with similar structures have also exhibited antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, suggesting potential as antimicrobial agents.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
This data indicates that modifications in the chemical structure can lead to enhanced antimicrobial efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The presence of the cyano and trifluoromethyl groups may facilitate interactions with enzyme active sites, inhibiting their function.
- Induction of Apoptosis : Studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interference with DNA Synthesis : Some derivatives have been shown to disrupt DNA replication processes in bacterial cells.
Case Studies
- Study on Cytotoxic Effects :
- Antimicrobial Testing :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(4-methoxyphenyl)propanamide?
The synthesis typically involves sequential coupling reactions. Key steps include:
- Thioether formation : Reacting a tetrahydroquinoline derivative (bearing cyano and trifluoromethyl groups) with a propanamide-thiol intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Introducing the 4-methoxyphenyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMSO at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the structural integrity and purity of this compound validated?
A multi-technique approach is used:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the tetrahydroquinoline ring (δ 2.5–3.5 ppm for methylene protons), thioether linkage (δ 3.8–4.2 ppm), and 4-methoxyphenyl group (δ 6.8–7.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak [M+H]⁺ matching the theoretical mass (±1 ppm error) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >98% with a single peak at λ = 254 nm .
Advanced Research Questions
Q. What in vitro assays are recommended to evaluate the biological activity of this compound?
Focus on target-specific assays:
- Enzyme inhibition : Use fluorogenic substrates to measure inhibition of kinases or proteases (e.g., IC₅₀ determination via fluorescence polarization) .
- Cell-based assays :
- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .
- Anti-inflammatory potential : Quantify TNF-α or IL-6 secretion in LPS-stimulated macrophages using ELISA .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity (Kᵢ values) .
Q. How can computational methods predict the pharmacokinetic and pharmacodynamic properties of this compound?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Optimize scoring functions to prioritize binding poses .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 inhibition. The trifluoromethyl group may enhance metabolic stability .
- DFT calculations : Analyze electron distribution to predict reactivity of the thioether and cyano groups in biological environments .
Q. How can contradictions in bioactivity data from different experimental setups be resolved?
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Orthogonal validation : Confirm enzyme inhibition results using both fluorescence-based and radiometric assays .
- Structural analogs : Compare activity trends with derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to identify critical substituents .
Q. What strategies enhance target selectivity when modifying the core structure?
- Substituent tuning : Introduce electron-withdrawing groups (e.g., nitro) on the tetrahydroquinoline ring to improve kinase selectivity .
- Scaffold hopping : Replace the propanamide linker with sulfonamide or urea groups to alter binding kinetics .
- Prodrug design : Mask the thioether group with a cleavable ester to improve bioavailability and reduce off-target effects .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Structural Validation
| Technique | Critical Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.6–2.8 (m, 4H, tetrahydroquinoline CH₂), δ 3.8 (s, 3H, OCH₃), δ 7.2 (d, 2H, Ar-H) | |
| HRMS (ESI+) | [M+H]⁺ calcd. for C₂₁H₁₉F₃N₃O₂S: 434.1154; found: 434.1156 |
Q. Table 2. Example In Vitro Assay Conditions
| Assay Type | Parameters | Reference |
|---|---|---|
| Kinase Inhibition | ATP concentration: 10 µM; Incubation time: 30 min; Detection: Fluorescence polarization | |
| Cytotoxicity (MTT) | Cell density: 5×10³/well; Incubation: 48 hr; λ = 570 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
